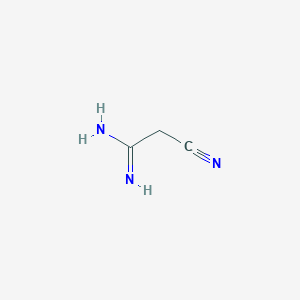

2-Cyanoacetimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N3 |

|---|---|

Molecular Weight |

83.09 g/mol |

IUPAC Name |

2-cyanoethanimidamide |

InChI |

InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H2,(H3,5,6) |

InChI Key |

NUPLLTDVHPEUQM-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2 Cyanoacetimidamide

Conventional Synthetic Routes

Conventional methods for synthesizing 2-cyanoacetimidamide have been foundational in organic synthesis. These routes typically involve the transformation of readily available starting materials like cyanoacetic esters and cyanoacetic acid through fundamental organic reactions.

Aminolysis and Ammonolysis of Cyanoacetic Esters

A prevalent and economically viable method for the synthesis of cyanoacetamide derivatives involves the reaction of various substituted amines with alkyl cyanoacetates. researchgate.net The treatment of cyanoacetic esters with ammonia (B1221849), a process known as ammonolysis, is a direct pathway to produce cyanoacetamide. orgsyn.org For instance, ethyl cyanoacetate (B8463686) reacts with concentrated aqueous ammonia to yield cyanoacetamide. google.com The reaction is typically exothermic and proceeds to completion within a relatively short period. orgsyn.org

Similarly, aminolysis, the reaction with amines, is a versatile method for producing N-substituted cyanoacetamides. researchgate.net For example, neat ethyl cyanoacetate reacts with secondary amines like piperidine (B6355638) and morpholine (B109124) at room temperature to produce the corresponding N-substituted cyanoacetamides in high yields. nih.gov The reaction of benzylamine (B48309) with ethyl cyanoacetate in the presence of butyl lithium as a basic catalyst in tetrahydrofuran (B95107) (THF) affords N-benzylcyanoacetamide in a 91% yield. tubitak.gov.tr

One-pot synthesis strategies have also been developed. For example, 2-bromobenzylamine (B1296416) and methyl cyanoacetate can be mixed, and after an hour, 2-amino-4-chloro-benzaldehyde, sodium hydroxide (B78521), and ethanol (B145695) are added and heated to produce the target product with a high yield of 90%. nih.gov

Preparation from Cyanoacetic Acid and its Derivatives

Cyanoacetic acid and its derivatives serve as another important class of precursors for the synthesis of 2-cyanoacetimidamide. researchgate.net Cyanoacetic acid itself is a white, hygroscopic solid containing both a nitrile and a carboxylic acid functional group. wikipedia.org

One approach involves the esterification of crude cyanoacetic acid with a monohydric alcohol, followed by reaction of the resulting ester with ammonia in the presence of a basic catalyst to give cyanoacetamide. google.com This process is advantageous as it can be carried out without an additional catalyst for the esterification step. google.com The reaction of arylamines with cyanoacetic acid under various conditions also yields 2-cyanoacetamide (B1669375) derivatives. researchgate.net

Furthermore, cyanoacetamide can be prepared by the nitrosation of cyanoacetic acid ester to yield hydroxyiminocyanoacetic acid ester, which is then hydrogenated and converted to the final product using ammonia. google.com Another route starts from the nitrosation of cyanoacetamide to form nitroso-cyanoacetamide, which is then catalytically hydrogenated to amino-cyanoacetamide. google.com

Catalytic and Advanced Synthetic Strategies

To overcome some of the limitations of conventional methods, such as long reaction times and the use of harsh reagents, more advanced and efficient synthetic strategies have been developed. These include microwave-assisted protocols, base-catalyzed condensation techniques, and nucleophilic addition reactions.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comfoliamedica.bgrsc.org The synthesis of cyanoacetamide derivatives has significantly benefited from this technology. kau.edu.sa

For example, the reaction of ethyl cyanoacetate with benzylamine can be completed in just one minute under microwave irradiation at 460 W, whereas the same reaction requires one hour at room temperature. kau.edu.sa Microwave irradiation has also been successfully employed in the Knoevenagel condensation of aromatic aldehydes with 2-cyanoacetamide, using ammonium (B1175870) acetate (B1210297) as a catalyst, aligning with the principles of green chemistry. nih.gov In another instance, the microwave-assisted three-component reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides using potassium carbonate as a base in ethanol drastically improved the yield from 65–77% to 81–94% and reduced the reaction time from 180 minutes to 15 minutes compared to conventional heating. nih.gov

Microwave-assisted synthesis has also been utilized for the decarboxylative condensation of substituted isatins with cyanoacetic acid to produce 3-hydroxy-2-oxindoles in high yields (up to 98%) within 5-10 minutes. nih.gov

Base-Catalyzed Condensation Techniques

Base-catalyzed condensation reactions are a cornerstone in the synthesis of many organic compounds, including derivatives of 2-cyanoacetimidamide. The aldol (B89426) condensation, which can be catalyzed by a base, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. pharmaxchange.infolibretexts.org The base functions by activating the nucleophile in the reaction. pharmaxchange.info

In the context of cyanoacetamide synthesis, base-catalyzed condensations are frequently employed. For instance, the condensation of 2-aminothiazole (B372263) derivatives with ethyl cyanoacetate is catalyzed by sodium ethoxide to afford N-(thiazol-2-yl) cyanoacetamide derivatives. tubitak.gov.tr Similarly, the Knoevenagel condensation, a variant of the aldol condensation, is widely used. nih.gov This reaction involves the condensation of aldehydes or ketones with active methylene (B1212753) compounds, such as cyanoacetamide, in the presence of a basic catalyst. nih.gov Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used to catalyze tandem reactions involving aldol condensation. organic-chemistry.org

The choice of base and reaction conditions can significantly influence the outcome of the reaction. For example, the reaction of benzylamine with ethyl cyanoacetate using butyl lithium as a strong base in THF leads to a high yield of N-benzylcyanoacetamide. tubitak.gov.tr

Nucleophilic Addition Reactions to Nitrile Precursors

The nitrile group is a versatile functional group that can undergo nucleophilic addition, providing a pathway to various nitrogen-containing compounds. researchgate.netlibretexts.org The carbon-nitrogen triple bond in nitriles is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. lumenlearning.com

The synthesis of amidines, which are nitrogen analogues of carboxylic acids, can be achieved through the nucleophilic addition of amines to nitriles. thieme-connect.de This reaction can be catalyzed by various reagents, including samarium(II) iodide and lanthanum(III) trifluoromethanesulfonate. thieme-connect.de The hydrolysis of nitriles, which proceeds via nucleophilic addition of water, can lead to the formation of amides or carboxylic acids depending on the reaction conditions. lumenlearning.com This reaction can be catalyzed by acids or bases. lumenlearning.com

In the synthesis of 2-cyanoacetimidamide derivatives, nucleophilic addition to a nitrile precursor is a key step. For instance, the reaction of a nitrile with an amine can form an amidine. The nitrile group itself is a precursor that can be transformed into various molecules through reactions like reduction, hydration, and hydrolysis. researchgate.net

Functionalization and Derivatization Pathways for 2-Cyanoacetimidamide

The unique structure of 2-Cyanoacetimidamide allows for functionalization at multiple sites. The most prominent pathways involve reactions at the α-carbon, which is activated by two adjacent electron-withdrawing groups, and nucleophilic reactions involving the imidamide functional group.

The hydrogen atoms on the carbon situated between the cyano (-CN) and the imidamide (-C(=NH)NH2) groups are acidic. This acidity is due to the resonance stabilization of the resulting carbanion by both electron-withdrawing groups. Deprotonation with a suitable base generates a potent carbon nucleophile, which can readily participate in substitution reactions with alkyl halides. This process, known as α-carbon alkylation, is a fundamental strategy for forming new carbon-carbon bonds. libretexts.org

The general mechanism involves two primary steps:

Enolate/Carbanion Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium ethoxide, abstracts an α-proton to form a resonance-stabilized carbanion. libretexts.org

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming a new C-C bond at the α-position. libretexts.org

This strategy is highly effective for introducing methyl, primary, and some secondary alkyl groups. Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org While direct alkylation studies on 2-Cyanoacetimidamide are not extensively documented, the principles are well-established through reactions with analogous compounds like 2-cyanoacetamide and aminomalononitrile (B1212270). researchgate.netresearchgate.net For instance, aminomalononitrile has been successfully alkylated with benzyl (B1604629) bromide using triethylamine (B128534) as a base. researchgate.net Similarly, 2-cyanoacetamide undergoes alkylation with various electrophiles, demonstrating the reactivity of the activated methylene group. researchgate.net

Table 1: Representative α-Carbon Alkylation Strategies for Activated Methylene Compounds

| Activated Methylene Compound | Alkylating Agent | Base/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Aminomalononitrile (p-toluenesulfonate salt) | Benzyl bromide | Triethylamine | 2-Amino-2-benzylmalononitrile | researchgate.net |

| 2-Cyanoacetamide | (Benzamidomethyl)triethylammonium chloride | None (mild conditions) | Disubstituted cyanoacetamide | researchgate.net |

| Diethyl malonate | Alkyl Halide (R-X) | Sodium ethoxide | α-Alkylated diethyl malonate | libretexts.org |

| Malononitrile | Allyl benzyl ether | Pt-catalyst / Phosphoramidite ligand | Allylated malononitrile | chinesechemsoc.org |

Nucleophilic substitution reactions can occur in two main ways with 2-Cyanoacetimidamide: the molecule itself can act as a nucleophile, or it can be the substrate for nucleophilic attack.

2-Cyanoacetimidamide as a Nucleophile: The imidamide group contains nitrogen atoms with lone pairs of electrons, making them nucleophilic. msu.edusavemyexams.com Similar to primary and secondary amines, the terminal -NH2 group of the imidamide can attack electrophilic centers, such as the carbon atom in an alkyl halide. fiveable.mechemguide.co.uk This SN2 reaction results in N-alkylation, forming a substituted amidine. Further alkylation can occur, potentially leading to a mixture of products, which is a common challenge in amine alkylation. msu.edu

2-Cyanoacetimidamide as a Substrate: The cyano group (-CN) can function as a leaving group in nucleophilic substitution reactions, particularly when attached to an electron-deficient system. Research on the related compound 2-cyano-3-nitroimidazo[1,2-a]pyridine has shown that the 2-cyano group can be displaced by nitrogen nucleophiles (like alkylamines and guanidine) and oxygen nucleophiles (such as alkoxides). researchgate.net This suggests that under appropriate conditions, a strong nucleophile could attack the carbon atom of the cyano group in 2-Cyanoacetimidamide, leading to its substitution. The viability of this pathway depends on the nucleophile's strength and the reaction conditions.

Table 2: Potential Nucleophilic Substitution Pathways

| Reaction Type | Nucleophile | Electrophile | Potential Product Type | Underlying Principle/Analogy | Reference |

|---|---|---|---|---|---|

| N-Alkylation (Imidamide as Nucleophile) | 2-Cyanoacetimidamide | Alkyl Halide (R-X) | N-Alkyl-2-cyanoacetimidamide | Amine nucleophilicity | msu.edusavemyexams.com |

| Cyano Group Substitution (Imidamide as Substrate) | Amine (R-NH2) | 2-Cyanoacetimidamide | Substituted Guanidine (B92328) | -CN as a leaving group in related heterocycles | researchgate.net |

| Cyano Group Substitution (Imidamide as Substrate) | Alkoxide (R-O⁻) | 2-Cyanoacetimidamide | Substituted Imidate | -CN as a leaving group in related heterocycles | researchgate.net |

Multicomponent and One-Pot Synthetic Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.orgnih.govorganic-chemistry.org 2-Cyanoacetimidamide is an excellent candidate for MCRs due to its trifunctional nature, possessing an active methylene group, a nitrile, and an amidine system. These features allow it to participate in cyclocondensation reactions to form a wide variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. scholarsresearchlibrary.commdpi.com

Synthesis of Pyrimidines: Pyrimidines are a critical class of heterocycles. One-pot syntheses often involve the condensation of a compound containing an amidine moiety (like guanidine) with a 1,3-dicarbonyl compound or a suitable equivalent. scholarsresearchlibrary.com 2-Cyanoacetimidamide can serve as the amidine-containing building block. For example, in a reaction analogous to the Biginelli reaction, it could react with an aldehyde and an active methylene compound (like ethyl acetoacetate) to generate substituted pyrimidines. A plausible pathway involves the initial Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the 2-Cyanoacetimidamide and subsequent cyclization and dehydration to yield the pyrimidine (B1678525) ring. scholarsresearchlibrary.com

Synthesis of Triazines: The amidine functionality within 2-Cyanoacetimidamide also makes it a suitable precursor for the synthesis of 1,3,5-triazines. The synthesis of substituted 1,3,5-triazines can be achieved through the cyclocondensation of amidines with various partners. organic-chemistry.org For example, 2-Cyanoacetimidamide could potentially react with reagents like dimethyl carbonate or other dicarbonyl species in a one-pot fashion to construct the triazine core. The presence of the cyano and active methylene groups offers further sites for functionalization either before or after the ring-forming reaction. chimicatechnoacta.ru

Table 3: Potential Multicomponent Reactions Using 2-Cyanoacetimidamide

| Target Heterocycle | Reactants (Example) | Reaction Type | Key Features of 2-Cyanoacetimidamide Utilized | Reference (Analogous Reactions) |

|---|---|---|---|---|

| Substituted Pyrimidine | 2-Cyanoacetimidamide + Aldehyde + Ethyl Acetoacetate | Biginelli-type cyclocondensation | Amidine group for N-C-N fragment | scholarsresearchlibrary.commdpi.comnih.gov |

| Substituted Triazine | 2-Cyanoacetimidamide + Dicarbonyl compound | Cyclocondensation | Amidine group | organic-chemistry.orgchimicatechnoacta.ru |

| Substituted Pyrrole | 2-Cyanoacetimidamide + α-Haloketone | Hantzsch-type synthesis | Active methylene and Amine nucleophilicity | researchgate.net |

| Substituted Thiophene | 2-Cyanoacetimidamide + Aldehyde/Ketone + Sulfur | Gewald reaction | Active methylene group | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Cyanoacetimidamide

Nucleophilic Character and Reactions

2-Cyanoacetimidamide and its derivatives contain several nucleophilic sites: the two nitrogen atoms of the imidamide group and the active methylene (B1212753) carbon, which can be readily deprotonated. ekb.eg The lone pair of electrons on the more basic and less sterically hindered imino nitrogen allows the molecule to act as a potent nucleophile, readily participating in reactions with a wide range of electrophiles. nih.gov This nucleophilicity is central to its role in the synthesis of nitrogen-containing heterocycles.

Reactivity with Electrophilic Centers

The nucleophilic nitrogen atoms of the 2-cyanoacetimidamide core readily attack electrophilic centers, most notably the polarized carbonyl carbon of aldehydes, ketones, and esters. savemyexams.comlibretexts.org This reactivity is fundamental to many cyclocondensation reactions used to build heterocyclic rings. In these reactions, the initial nucleophilic attack on a carbonyl group is often followed by an intramolecular cyclization and dehydration, leading to stable aromatic systems like pyrimidines and pyridines. researchgate.netgcwgandhinagar.com

For instance, the synthesis of substituted pyrimidines can be achieved through the reaction of 2-cyanoacetimidamide with 1,3-dicarbonyl compounds. The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl groups, followed by cyclization and elimination of water to form the pyrimidine (B1678525) ring. Similarly, reactions with β-ketoesters are employed in the construction of various substituted pyridones. researchgate.net

Table 1: Examples of 2-Cyanoacetimidamide Reactivity with Electrophilic Centers

| Entry | Electrophile | Catalyst/Conditions | Product Type | Ref. |

| 1 | 1,3-Dicarbonyl Compound | Basic or Acidic Catalyst | Substituted Pyridine (B92270) | researchgate.net |

| 2 | Acetylacetone | Basic Catalyst | Pyridine Derivative | researchgate.net |

| 3 | Salicylaldehyde Derivatives | - | 2-Iminochromene Derivatives | researchgate.net |

Additions Across Unsaturated Systems

2-Cyanoacetimidamide can participate in conjugate addition, or Michael addition, reactions with α,β-unsaturated compounds. organic-chemistry.org In this type of reaction, a nucleophile adds to the β-carbon of an electron-deficient alkene, a position made electrophilic by the conjugation to an electron-withdrawing group like a carbonyl or nitrile. wikipedia.orglibretexts.org

Both the nitrogen of the imidamide group and the carbanion of the active methylene group of 2-cyanoacetimidamide can act as the nucleophile in these additions. The aza-Michael reaction, where the nitrogen atom adds to the unsaturated system, is a key step in synthesizing β-amino compounds and is widely used to form carbon-nitrogen bonds. rsc.orgbeilstein-journals.orgnih.govpkusz.edu.cn This pathway is crucial for producing functionalized acyclic molecules and for initiating cascade reactions that lead to complex heterocyclic structures. rsc.orgresearchgate.net For example, the reaction of a cyanoacetamide derivative with an acrylamide (B121943) can proceed via a Michael addition to yield a more complex acyclic product, which may then undergo cyclization. researchgate.net

The reaction mechanism involves the nucleophilic attack at the β-carbon, which forms a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org This intermediate is then protonated, often during workup, to yield the final saturated product. wikipedia.org The choice between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate) depends on factors like the nature of the nucleophile, the substrate, and the reaction conditions. vaia.com

Table 2: Conjugate Addition Reactions with Cyanoacetamide Derivatives

| Entry | Michael Acceptor | Nucleophile Source | Catalyst/Conditions | Product Type | Ref. |

| 1 | α,β-Unsaturated Ketones | Cyanoacetamide Derivative | Chiral Organic Catalyst | β-Amino Ketone | nih.gov |

| 2 | Acrylamide Derivative | Cyanoacetamide Derivative | Microwave Irradiation | Adduct for Pyrazole (B372694) Synthesis | researchgate.net |

| 3 | α,β-Unsaturated Nitriles | Aromatic Amines | Copper Complex | β-Amino Nitrile | organic-chemistry.org |

| 4 | Enones | Carbamates, Sulfonamides | Chiral Diamine | Piperidines, Heterocycles | beilstein-journals.org |

Electrophilic Activation and Transformation Pathways

While 2-cyanoacetimidamide is predominantly nucleophilic, its transformation can also be initiated through interactions with electrophiles that activate the molecule for subsequent reactions. This can involve protonation or coordination to a Lewis acid, or direct electrophilic attack on a heteroatom. acs.org

Electrophilic Substitution Mechanisms

True electrophilic substitution, in the sense of replacing an atom on a ring via an arenium ion intermediate, is not applicable to the aliphatic, non-aromatic 2-cyanoacetimidamide. However, the term can be used to describe the net substitution of a hydrogen atom on one of the nucleophilic nitrogen atoms with an electrophile. This process typically proceeds via an addition-elimination mechanism, where the nitrogen nucleophile attacks the electrophile, followed by deprotonation to yield the substituted product.

A key example is electrophilic amination, where an aminating agent like O-(mesitylenesulfonyl)hydroxylamine (MSH) reacts with amidines. jst.go.jp The amidine's imino nitrogen attacks the electrophilic nitrogen of MSH, leading to the formation of an N-aminated amidinium salt. jst.go.jp Similarly, N-acylation can occur when amidines react with acylating agents. beilstein-journals.orgresearchgate.net These reactions highlight the ability of the amidine nitrogen to engage with electrophiles, resulting in functionalization at the nitrogen center. In some cases, protonation of the amidine can create highly reactive dicationic "superelectrophiles," although this drastically alters the molecule's stability and is more relevant in specific enzymatic contexts. acs.org

Active Methylene Group Reactivity

A defining feature of 2-cyanoacetimidamide is the presence of an active methylene group (-CH₂-). This group is positioned between two electron-withdrawing functions: the cyano (-C≡N) group and the imidamide group (-C(=NH)NH₂). This structural arrangement significantly increases the acidity of the methylene protons, allowing for easy deprotonation by even weak bases to form a resonance-stabilized carbanion. wikipedia.orgsigmaaldrich.com This carbanion is a potent carbon nucleophile and is central to the Knoevenagel condensation and related C-C bond-forming reactions.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone of the reactivity of active methylene compounds like 2-cyanoacetimidamide. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of the carbanion (generated from the active methylene group) to the carbonyl carbon of an aldehyde or ketone. wikipedia.orgresearchgate.net This is typically followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is often catalyzed by weak bases such as primary or secondary amines (e.g., piperidine) or their salts. wikipedia.org

The mechanism begins with the base-catalyzed deprotonation of the active methylene group to form a nucleophilic carbanion. scielo.org.mx This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. scielo.org.mxdocbrown.info The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct, which then undergoes base-catalyzed elimination of a water molecule to afford the final condensed product. scielo.org.mxorganic-chemistry.org

This reaction is a powerful tool for carbon-carbon bond formation and is a key step in many multicomponent reactions for the synthesis of highly substituted pyridines and other heterocycles. rsc.orgresearchgate.netorganic-chemistry.orgscispace.com For instance, the Knoevenagel adduct formed between 2-cyanoacetimidamide and an aldehyde can subsequently undergo a Michael addition and cyclization to generate complex pyridine derivatives in a one-pot synthesis. rsc.org

Table 3: Knoevenagel Condensation Reactions with Cyanoacetamide Derivatives

| Entry | Carbonyl Compound | Active Methylene Source | Catalyst/Conditions | Product Type | Ref. |

| 1 | Aromatic Aldehydes | Malononitrile (B47326) | Lemon Juice (Citric Acid) | Arylidene Malononitrile | researchgate.net |

| 2 | Aldehydes/Ketones | Ethyl Cyanoacetate (B8463686) | DIPEAc (Ionic Liquid) | Cyanoacrylates | scielo.org.mx |

| 3 | Benzaldehyde | 2-Cyano-N-arylacetamide | Microwave Irradiation | Acrylamide Derivative | researchgate.net |

| 4 | Aromatic Aldehydes | 2-Cyano-N-arylacetamide | Piperidine (B6355638) | Precursor for Pyridinone | researchgate.net |

Michael Addition Reaction Stereochemistry and Regioselectivity

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The active methylene group of 2-Cyanoacetimidamide, flanked by both a cyano and an imidamide group, can be readily deprotonated by a base to form a stabilized carbanion. This carbanion is a potent Michael donor, capable of attacking a variety of Michael acceptors.

The mechanism proceeds in three main steps:

Deprotonation: A base abstracts a proton from the α-carbon of 2-Cyanoacetimidamide to generate a resonance-stabilized carbanion. spcmc.ac.in

Nucleophilic Attack: The resulting carbanion attacks the β-carbon of the α,β-unsaturated system in a conjugate fashion. wikipedia.org

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used) to yield the final 1,5-dicarbonyl-type adduct. masterorganicchemistry.com

Regioselectivity: The reaction exhibits high regioselectivity, favoring the 1,4-conjugate addition over the 1,2-direct addition to the carbonyl carbon. This preference is attributed to the "soft" nature of the enolate nucleophile, which preferentially attacks the "softer" electrophilic β-carbon of the Michael acceptor. libretexts.org While strong, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition, the delocalized charge of the enolate from 2-Cyanoacetimidamide directs the reaction to the 1,4-pathway. masterorganicchemistry.com

Stereochemistry: The Michael addition can create up to two new stereocenters, one at the α-carbon of the original nucleophile and one at the β-carbon of the original acceptor. libretexts.org Controlling the stereochemical outcome of this reaction is a significant area of research. The stereoselectivity is influenced by several factors including the steric bulk of the reactants and the use of chiral catalysts or auxiliaries. researchgate.net Asymmetric Michael additions, employing chiral organocatalysts like cinchona alkaloid derivatives, can achieve high levels of enantioselectivity by creating a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org

Intramolecular and Intermolecular Cyclization Processes

2-Cyanoacetimidamide is a valuable building block for the synthesis of a wide array of heterocyclic systems due to its ability to undergo various cyclization reactions.

The Friedländer annulation is a classic method for synthesizing quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as 2-Cyanoacetimidamide. nih.govwikipedia.org The reaction is typically catalyzed by either an acid or a base. wikipedia.org

The general mechanism can proceed via two primary pathways:

Aldol (B89426) Condensation First: An initial aldol-type condensation between the enolate of 2-Cyanoacetimidamide and the 2-aminoaryl carbonyl compound, followed by cyclization via imine formation and subsequent dehydration. wikipedia.org

Schiff Base Formation First: Initial formation of a Schiff base between the amine and the carbonyl component, followed by an intramolecular aldol reaction and dehydration to yield the final quinoline (B57606) ring system. wikipedia.org

The use of 2-Cyanoacetimidamide in this reaction is expected to produce highly functionalized quinolines bearing both an amino group (from the imidamide) and a cyano group at positions 2 and 3, respectively. While specific examples utilizing 2-Cyanoacetimidamide are not extensively documented, the reaction of related active methylene compounds is well-established. organic-chemistry.orgmdpi.com Recent advancements have focused on developing more sustainable protocols using catalysts like ionic liquids, nanocatalysts, or microwave irradiation to improve yields and reaction times. nih.govrsc.org

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org It involves the condensation of a carbonyl compound (aldehyde or ketone), an α-active nitrile, and elemental sulfur in the presence of a basic catalyst, such as morpholine (B109124) or triethylamine (B128534). wikipedia.orgnih.gov

2-Cyanoacetimidamide and its derivatives are excellent substrates for the Gewald reaction, serving as the active nitrile component. nih.gov The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and 2-Cyanoacetimidamide, followed by the addition of sulfur to the activated methylene group, and subsequent cyclization and tautomerization to form the 2-aminothiophene ring. wikipedia.org The use of cyanoacetamides in this reaction leads to the formation of 2-aminothiophene-3-carboxamides. nih.gov

Other Significant Reaction Classifications

Beyond the Michael, Friedländer, and Gewald reactions, the unique structure of 2-Cyanoacetimidamide allows it to be a precursor for other important heterocyclic families, notably pyrazoles and pyrimidines.

Synthesis of Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized using 2-Cyanoacetimidamide derivatives. mdpi.com A common method involves the reaction of an activated form of the cyanoacetamide, such as an enaminonitrile, with hydrazine (B178648) derivatives. For instance, reacting a 2-cyanoacetamide (B1669375) with an acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an intermediate that readily cyclizes with hydrazine to yield 5-aminopyrazole-4-carbonitrile derivatives. researchgate.net The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, provides a foundational methodology that can be adapted for precursors derived from 2-Cyanoacetimidamide. youtube.comorganic-chemistry.org

Synthesis of Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds that are components of nucleic acids. scholarsresearchlibrary.com 2-Cyanoacetimidamide derivatives are valuable starting materials for pyrimidine synthesis. One-pot, three-component reactions involving an aldehyde, a 2-cyanoacetamide derivative, and a guanidine (B92328) or urea (B33335) derivative can afford highly substituted pyrimidines. scholarsresearchlibrary.com For example, the cyclocondensation of 6-amino-1,2-dihydropyridine-3,5-dicarbonitriles (often synthesized from cyanoacetamide precursors) with reagents like formic acid or acetic anhydride (B1165640) can lead to the formation of fused pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov The reaction of 2-cyanoacetamide itself with reagents like ethyl formate (B1220265) can be a key step in building the pyrimidine ring. researchgate.net

Strategic Applications of 2 Cyanoacetimidamide in Organic Synthesis

Construction of Complex Molecular Architectures

The reactivity of 2-cyanoacetimidamide makes it a valuable tool for synthetic chemists aiming to build intricate molecular designs. Its ability to act as a building block in cycloaddition and condensation reactions is a key feature of its synthetic utility.

While specific research detailing the use of 2-cyanoacetimidamide in a wide array of advanced carbon-carbon bond-forming reactions is limited, its role in certain cycloaddition reactions highlights its potential in this area. A notable example is its participation in base-catalyzed cycloaddition reactions with heterocyclic azides. beilstein-journals.org This process leads to the formation of N-heteroaryl-1,2,3-triazole-4-carbimidamides, effectively creating a new carbon-heteroatom and carbon-carbon bond in the process of forming the triazole ring. beilstein-journals.org The reaction proceeds through a formal cycloaddition followed by a Cornforth-type rearrangement. beilstein-journals.org

Based on available research, there is limited specific information on the application of 2-cyanoacetimidamide for the direct synthesis of polyfunctionalized olefins. While the active methylene (B1212753) group in the related compound, 2-cyanoacetamide (B1669375), is known to participate in Knoevenagel condensation reactions with aldehydes and ketones to form electron-deficient olefins, similar explicit applications for 2-cyanoacetimidamide are not well-documented in publicly available literature. nih.gov

Precursor Role in Pharmaceutical Synthesis

The primary and most well-documented application of 2-cyanoacetimidamide is in the synthesis of heterocyclic compounds, which are of immense importance in medicinal chemistry. mdpi.comnih.gov

2-Cyanoacetimidamide serves as a key precursor for the synthesis of pyrimidine (B1678525) derivatives, a class of heterocyclic compounds frequently found in active pharmaceutical ingredients (APIs). mdpi.comnih.gov For example, it can be used in condensation reactions with dicarbonyl compounds to form the pyrimidine ring. One of the foundational syntheses in this area is the reaction with malonic acid derivatives to produce 2-amino-4,6-dihydroxypyrimidine. chemicalbook.comnih.gov This dihydroxypyrimidine can then be further functionalized to create a variety of substituted pyrimidines for biological screening. nih.gov

A specific example of its role as a building block is in the synthesis of N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org These hybrid molecules, which combine a triazole ring with another heterocyclic system, are of interest in drug discovery due to the diverse biological activities associated with both triazoles and amidines. beilstein-journals.org The synthesis involves the reaction of 2-cyanoacetimidamide (referred to as 3,3-diaminoacrylonitrile (B3041283) in the study) with various heterocyclic azides. beilstein-journals.org

Additionally, N'-cyanoacetimidamide derivatives have been identified as intermediates in the synthesis of potential inhibitors for voltage-gated sodium channels, which are important targets for pain management. google.com

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Cyanoacetimidamide and its Derivatives

| Starting Material | Reactant | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| 2-Cyanoacetimidamide | Diethyl malonate | 2-Amino-4,6-dihydroxypyrimidine | Intermediate for APIs chemicalbook.comchemicalbook.com |

| N-monosubstituted 2-cyanoacetimidamides | Heterocyclic azides | N-heteroaryl-1,2,3-triazole-4-carbimidamides | Drug discovery beilstein-journals.org |

| (E)-N-(3-amino-2-methylphenyl)-N'-cyanoacetimidamide | 2,4-dichloro-1,3,5-triazine | Triazine derivatives | Inhibitors of voltage-gated sodium channels google.com |

Utility in Agrochemical Compound Design

The utility of 2-cyanoacetimidamide in agrochemical design is primarily linked to its role as a precursor to biologically active heterocyclic compounds and as a metabolite of existing agrochemicals. Pyrimidine-based structures, which can be synthesized from 2-cyanoacetimidamide, are found in many herbicides. cabidigitallibrary.orggoogle.com For instance, 2-amino-4,6-dimethoxypyrimidine (B117758) is a key intermediate for sulfonylurea herbicides. cabidigitallibrary.org The synthesis of this intermediate often starts from precursors like 2-amino-4,6-dihydroxypyrimidine, which can be derived from the condensation of a guanidine (B92328) source with a malonic ester. cabidigitallibrary.orggoogle.com

Furthermore, N'-cyanoacetimidamide has been identified as a metabolite of the neonicotinoid insecticide clothianidin in both plants and mice. scispace.com The study of such metabolites is crucial for understanding the environmental fate and biological activity of agrochemicals.

Contributions to Polymer Chemistry

Based on a thorough review of available scientific literature, there is no significant information available that specifically details the application or contributions of 2-cyanoacetimidamide to polymer chemistry. While related compounds like cyanoacetamide and other monomers containing cyano or amide groups are used in polymer synthesis, the direct use of 2-cyanoacetimidamide as a monomer or modifying agent in polymerization reactions is not a documented area of research. multichemindia.comontosight.ai

Analytical Reagent Applications

The primary role of the 2-Cyanoacetimidamide structure in modern analytical chemistry is not as a derivatizing agent but as an important analyte, particularly in the context of environmental and toxicological monitoring. Derivatives of 2-Cyanoacetimidamide are notable metabolites of certain neonicotinoid insecticides, making their detection crucial for understanding the environmental fate and biological impact of these pesticides.

Contrary to the use of some compounds to create derivatives of target molecules for enhanced spectroscopic detection, 2-Cyanoacetimidamide itself is not commonly employed for this purpose. Instead, analytical efforts are focused on the direct spectroscopic analysis of molecules containing the 2-Cyanoacetimidamide moiety. The principal analytical technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for detecting these compounds in complex matrices without the need for derivatization. jsbms.jpd-nb.infonih.govmdpi.comnih.govlcms.czfao.orgrsc.org

A key example is the detection of N-[(6-chloro-3-pyridyl)methyl]-N′-cyano-acetamidine, a metabolite of the insecticide acetamiprid (B1664982). jsbms.jpchemicalbook.com Researchers have developed robust LC-MS/MS methods to identify and quantify this metabolite in various biological and environmental samples. For instance, studies have detailed the in vivo metabolic profiling of acetamiprid in rat plasma, where LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) was used to tentatively identify metabolites, including the N′-cyano-acetamidine derivative. jsbms.jp This metabolite was detected with high confidence, and its plasma levels were monitored over time to understand the metabolic pathway of the parent compound. jsbms.jp

The table below summarizes findings from various studies on the spectroscopic analysis of this key 2-Cyanoacetimidamide derivative.

| Analyte | Analytical Method | Sample Matrix | Key Findings |

| N-[(6-chloro-3-pyridyl)methyl]-N′-cyano-acetamidine | LC-QTOF-MS | Rat Plasma | Tentatively identified as a metabolite of acetamiprid; peak detection at 4 hours post-administration. jsbms.jp |

| N-Acetamiprid-N-desmethyl | LC-MS/MS | Honey | A sensitive method was developed to detect trace amounts of this and other neonicotinoid metabolites. lcms.cz |

| (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyanoacetimidamide | Not Specified | Cherries, Strawberries | Identified as a phase-I metabolite of acetamiprid in fruit samples. uni-hamburg.de |

| N-desmethyl-acetamiprid | LC/TOFMS | Human Urine | Identified as a major metabolite of acetamiprid in human urine samples. researchgate.net |

This table showcases the analysis of 2-Cyanoacetimidamide derivatives, not the use of 2-Cyanoacetimidamide as a derivatizing agent.

The need for high-throughput screening of pesticide residues and their metabolites in numerous samples has driven the development of automated analytical protocols. These methods are crucial for large-scale biomonitoring and environmental assessment studies. nih.govnih.gov While 2-Cyanoacetimidamide is not a reagent in these protocols, its derivatives are often the target analytes.

Recent advancements include the creation of automated magnetic solid-phase extraction (MSPE) methods for the rapid and high-throughput determination of neonicotinoid insecticides and their metabolites in biological fluids like serum, breast milk, and urine. nih.govresearchgate.net These automated systems significantly reduce sample preparation time and the volume of organic solvents required, making them suitable for large-scale epidemiological studies. nih.gov For example, an automated MSPE method using a hydrophilic-lipophilic balanced (HLB) packing magnetic sorbent was optimized for the extraction of six parent neonicotinoids and three of their metabolites. nih.gov

Furthermore, automated solid-phase extraction in a 96-well plate format has been successfully utilized for the high-throughput analysis of neonicotinoids and their metabolites in urine, coupled with a highly sensitive LC-MS/MS system. nih.gov Such automated protocols enable the rapid and reproducible analysis of a large number of samples, which is essential for assessing human exposure to these compounds. nih.gov

The table below details the parameters of automated analytical protocols developed for the analysis of neonicotinoid metabolites, which would include derivatives of 2-Cyanoacetimidamide.

| Automated Technique | Target Analytes | Sample Matrices | Throughput/Time |

| Automatic Magnetic Solid Phase Extraction (MSPE) | 6 neonicotinoids and 3 metabolites | Breast milk, serum, urine | A batch of 32 samples in less than 30 minutes. nih.gov |

| Automated Solid Phase Extraction (96-well plate) | 9 neonicotinoids and 4 metabolites | Urine | High-throughput for large-scale birth cohort studies. nih.gov |

This table illustrates automated methods for analyzing neonicotinoid metabolites, including those with a 2-Cyanoacetimidamide structure.

The Central Role of 2 Cyanoacetimidamide in Heterocyclic Chemistry

Synthesis of Monocyclic Heterocycles

The strategic employment of 2-cyanoacetimidamide as a synthon has led to the development of efficient routes for constructing fundamental five- and six-membered heterocyclic rings. Its ability to react with various bifunctional reagents is key to its utility in forming these core structures.

Five-Membered Heterocyclic Rings (e.g., Pyrazoles, Thiophenes, Isoxazoles)

2-Cyanoacetimidamide serves as a valuable precursor for the synthesis of various five-membered heterocycles, which are core structures in many biologically active compounds.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives has been achieved using 2-cyanoacetimidamide (dicyandiamide) as a starting material. For instance, a small library of pyrazole-containing biguanide (B1667054) derivatives was synthesized by reacting dicyandiamide (B1669379) with pyrazole precursors under microwave irradiation. researchgate.net This method highlights the role of dicyandiamide in introducing the biguanide moiety onto a pre-formed heterocyclic ring. researchgate.net

Thiophenes and Isoxazoles: While direct one-pot syntheses of thiophenes from 2-cyanoacetimidamide are less commonly reported, its derivatives play a crucial role. More broadly, 2-cyanoacetimidines (3,3-diaminoacrylonitriles), which are structurally related to and can be derived from 2-cyanoacetimidamide, undergo cycloaddition reactions with heterocyclic azides. scribd.com This methodology has been developed into a novel, base-catalyzed, transition-metal-free route to produce diheterocyclic compounds linked by an amidine bridge. scribd.com These structures can incorporate five-membered rings such as isoxazoles and thiazoles, connected to a 1,2,3-triazole ring. scribd.com The process involves a cycloaddition followed by a Cornforth-type rearrangement to yield the final N-heteroaryl-1,2,3-triazole-4-carbimidamides. scribd.com

| Heterocycle Type | Reactants with 2-Cyanoacetimidamide/Derivative | Key Reaction Type | Resulting Structure | Citation |

|---|---|---|---|---|

| Pyrazole | Pyrazole precursors | Addition/Condensation | Pyrazole-containing biguanides | researchgate.net |

| Isoxazole | Heterocyclic azides (with 2-cyanoacetidimine derivative) | Cycloaddition-Rearrangement | Isoxazole-triazole hybrid amidines | scribd.com |

| Thiazole (B1198619) | Heterocyclic azides (with 2-cyanoacetidimine derivative) | Cycloaddition-Rearrangement | Thiazole-triazole hybrid amidines | scribd.com |

Six-Membered Heterocyclic Rings (e.g., Pyrimidines, Pyridines, Chromenes)

The synthesis of six-membered rings is a prominent application of 2-cyanoacetimidamide, particularly in the formation of pyrimidine-based structures.

Pyrimidines: 2-Cyanoacetimidamide is a cornerstone in the synthesis of 2,4-diaminopyrimidines. rsc.org It readily reacts with various monocyclic ketones to form these important heterocyclic scaffolds. rsc.org Furthermore, it reacts with α,β-unsaturated ketones in the presence of alcoholic sodium hydroxide (B78521) to yield 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines. plantlet.org These reactions underscore the utility of cyanoguanidine as a robust component for building the pyrimidine (B1678525) core. It also participates in multicomponent reactions; for example, a reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound, and cyanamide (B42294) (of which 2-cyanoacetimidamide is the dimer) can produce pyrimidine derivatives. plantlet.org

Pyridines: While direct synthesis of pyridines from 2-cyanoacetimidamide is not as prevalent, its related compound, 2-cyanoacetamide (B1669375), is extensively used. For example, N-alkyl-2-cyanoacetamides react in a one-pot, three-component tandem reaction with aldehydes and malononitrile (B47326) to produce highly functionalized pyridines. allaboutchemistry.net

Chromenes: The reactivity of 2-cyanoacetimidamide has been harnessed to synthesize chromene derivatives. In one study, cyanoguanidine was reacted with various acid chlorides, including chromene-3-oyl chloride, in refluxing acetone (B3395972) with pyridine (B92270). nasa.gov This reaction yielded N-(N-Cyanocarbamimidoyl)-2-oxo-2H-chromene-3-carboxamide, demonstrating a direct method to incorporate the cyanoguanidinyl moiety onto a chromene scaffold. nasa.gov

| Heterocycle Type | Reactants with 2-Cyanoacetimidamide | Reaction Conditions | Resulting Structure | Citation |

|---|---|---|---|---|

| Pyrimidines | Monocyclic Ketones | - | 2,4-Diaminopyrimidines | rsc.org |

| Pyrimidines | α,β-Unsaturated Ketones | Alcoholic NaOH | 2-Cyanoimino-3,4-dihydropyrimidines | plantlet.org |

| Chromenes | Chromene-3-oyl chloride | Refluxing Acetone/Pyridine | N-(N-Cyanocarbamimidoyl)-2-oxo-2H-chromene-3-carboxamide | nasa.gov |

Development of Fused and Annulated Heterocyclic Systems

Beyond monocyclic structures, 2-cyanoacetimidamide is instrumental in constructing more complex heterocyclic systems, including bi- and polycyclic scaffolds, through various cyclization strategies.

Bi- and Polycyclic Heterocyclic Scaffolds

2-Cyanoacetimidamide is a key starting material for the synthesis of important bicyclic guanidine (B92328) bases. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be synthesized by reacting dicyandiamide with a triamine compound like bis(3-aminopropyl)amine. nih.govcsic.es These reactions are often performed at elevated temperatures and can be facilitated by the presence of an acid. nih.gov

Its utility extends to the formation of fused pyrimidine systems. A convenient method for synthesizing bicyclic 4-aminopyrimidines involves the reaction of dinitriles with mononitriles, catalyzed by potassium tert-butoxide. In this context, dicyandiamide acts as a dinitrile dimer, which first undergoes a Thorpe-Ziegler cyclization and then annulation with another nitrile.

Furthermore, 2-cyanoacetimidamide is used in multicomponent strategies to build complex polyheterocyclic molecules. In a notable example, it was used in a click-type cycloaddition with a nitrile-functionalized pyrrolo[3,4-b]pyridin-5-one core to synthesize a 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one derivative. researchgate.net This showcases its role in the final step of a sophisticated strategy to create molecules containing multiple heterocyclic moieties. researchgate.net

Carbocyclic-Fused Heterocyclic Architectures

The application of 2-cyanoacetimidamide extends to the synthesis of heterocyclic systems fused with carbocyclic rings, leading to architectures like benzopyranodiazepines. A simple and effective synthesis of 7-arylbenzopyranodiazepines has been achieved by treating 4-hydroxycoumarin (B602359) and cyanoguanidine with aromatic aldehydes. This method avoids harsh conditions and provides a direct route to these fused seven-membered ring systems.

| Heterocycle Type | Key Reactants with 2-Cyanoacetimidamide | Reaction Type | Resulting Scaffold | Citation |

|---|---|---|---|---|

| Bicyclic Guanidine | Bis(3-aminopropyl)amine | Condensation/Cyclization | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | nih.govcsic.es |

| Bicyclic Pyrimidine | Dinitriles/Mononitriles | Thorpe-Ziegler Cyclization/Annulation | Bicyclic 4-aminopyrimidines | |

| Polycyclic Triazine | Nitrile-functionalized pyrrolo[3,4-b]pyridin-5-one | Cycloaddition | Triazine-pyrrolo-pyridinone system | researchgate.net |

| Carbocyclic-Fused Diazepine | 4-Hydroxycoumarin, Aromatic Aldehydes | Multicomponent Reaction | Benzopyranodiazepines |

Prebiotic Chemical Evolution Significance

2-Cyanoacetimidamide (dicyandiamide) is recognized as a plausible and important molecule in the context of prebiotic chemistry and the origins of life. It is the dimer of cyanamide, another key prebiotic precursor, which can be formed under simulated early Earth conditions, such as through the UV irradiation of aqueous hydrogen cyanide (HCN) solutions or the electron beam irradiation of ammonia (B1221849)/methane mixtures. allaboutchemistry.net

The significance of 2-cyanoacetimidamide lies in its role as a condensing agent, facilitating the formation of biopolymers from their constituent monomers. Experiments have demonstrated that dicyandiamide can promote the polymerization of amino acids to form dipeptides, a critical step towards the formation of proteins. scribd.com This condensation is proposed to proceed via the formation of a reactive intermediate that is attacked by an amino acid amide, eventually leading to a linear dipeptide. It has been noted that dicyandiamide can induce more amino acid polymerization than cyanamide itself, possibly due to the formation of additional activated species.

Beyond peptide formation, cyanoguanidine and its related compounds are implicated in the synthesis of other essential prebiotic molecules. researchgate.netallaboutchemistry.net For instance, the reaction of dicyandiamide with thiocyanate (B1210189) can form thioammeline, which can then react with other molecules to form melamine (B1676169) derivatives, highlighting its role in diversifying the molecular inventory of the early Earth. berkeley.edu Its stability relative to cyanamide, combined with its reactivity, makes 2-cyanoacetimidamide a robust candidate for driving chemical evolution in various prebiotic environments, from aqueous solutions to evaporating ponds or wet-dry cycles. berkeley.edumdpi.com

Pathways to Purine (B94841) Nucleobases (e.g., Adenine (B156593), Guanine (B1146940), Isoguanine)

2-Cyanoacetimidamide, a molecule possessing both nucleophilic and electrophilic centers, is a key precursor in the synthesis of various purine nucleobases, which are fundamental components of DNA and RNA. wikipedia.orgwikipedia.org Its structural features allow for cyclization reactions that form the characteristic bicyclic purine ring system.

Adenine: The synthesis of adenine can be achieved through the oligomerization of hydrogen cyanide, a process in which 2-cyanoacetimidamide is a plausible intermediate. Complete reaction pathways for the formation of adenine and other purine bases from formamide (B127407) have been proposed, highlighting the importance of simple molecules in prebiotic chemistry. researchgate.net Theoretical studies have explored various mechanisms for adenine formation, including those involving formamide and its derivatives. researchgate.net

Guanine: Guanine synthesis often involves the construction of a pyrimidine ring followed by the fusion of an imidazole (B134444) ring. While not a direct one-step precursor in all patented methods, the structural elements of 2-cyanoacetimidamide are incorporated through related starting materials. For instance, one method involves the cyclization of guanidine nitrate (B79036) and ethyl cyanoacetate (B8463686) to form a pyrimidine intermediate, which is then converted to guanine. google.com Another approach starts with 2,4-diamino-6-hydroxypyrimidine, which can be conceptually derived from the condensation of guanidine and a cyanoacetic acid derivative. google.comgoogle.com Prebiotic synthesis scenarios suggest that guanine can be formed from the heating of pure formamide, where key intermediates like 2-aminomalononitrile are generated. researchgate.net

Isoguanine (B23775): Isoguanine, a structural isomer of guanine, can also be synthesized from precursors related to 2-cyanoacetimidamide. A common method involves the diazotization of 2,6-diaminopurine (B158960) derivatives, which themselves can be synthesized through pathways involving cyano-containing precursors. researchgate.net The synthesis of isoguanine nucleosides has been achieved through functionalization of 8-aza-7-deazapurine intermediates. nih.gov

The following table summarizes some of the key reactions and starting materials for the synthesis of these purine nucleobases, illustrating the central role of cyano-containing compounds.

| Nucleobase | Key Starting Materials/Intermediates | Reaction Type | Reference |

| Adenine | Formamide, Hydrogen Cyanide Oligomers | Prebiotic Synthesis, Oligomerization | researchgate.net |

| Guanine | Guanidine Nitrate, Ethyl Cyanoacetate, 2,4-diamino-6-hydroxypyrimidine | Cyclization, One-pot Synthesis | google.comgoogle.com |

| Isoguanine | 2,6-Diaminopurine Riboside, Sodium Nitrite | Diazotization | researchgate.net |

Versatility as a Multifunctional Component in Heterocyclic Construction

The utility of 2-cyanoacetimidamide and its derivatives extends far beyond purine synthesis, showcasing its versatility as a multifunctional building block in the construction of a wide array of heterocyclic compounds. ekb.eg Its structure, featuring an active methylene (B1212753) group, a cyano group, and an imidamide moiety, provides multiple reactive sites for participation in various chemical transformations. ekb.eg

This versatility is particularly evident in multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex molecular scaffolds in a single step. nih.gov 2-Cyanoacetamide, a closely related compound, is widely employed in MCRs to synthesize diverse heterocyclic systems. frontiersin.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating libraries of structurally diverse heterocyclic compounds. nih.gov

The reactivity of 2-cyanoacetimidamide and its analogues allows for their participation as both nucleophiles (via the active methylene group and amide nitrogen) and electrophiles (at the cyano and carbonyl carbons). This dual reactivity enables the synthesis of a variety of heterocyclic rings, including but not limited to:

Pyridines: Substituted pyridines can be synthesized through one-pot Hantzsch-type reactions involving a β-ketoester, an aldehyde, and an ammonia source, where 2-cyanoacetamide derivatives can serve as the active methylene component. cem.com

Pyrimidines: The Biginelli reaction and its variations provide a classic example of using urea (B33335) or guanidine derivatives with β-dicarbonyl compounds and aldehydes to form dihydropyrimidines. cem.com

Thiazoles: The presence of the cyano and amide functionalities allows for reactions with sulfur-containing reagents to form thiazole rings. ekb.eg

Imidazoles: The synthesis of substituted imidazoles can be achieved through MCRs involving aldehydes, amines, and a source of ammonia, with the cyanoacetamide moiety providing key structural elements. mdpi.com

The table below provides examples of heterocyclic systems synthesized using 2-cyanoacetamide and related compounds, highlighting the diversity of achievable structures.

| Heterocyclic System | Reaction Type | Key Features of 2-Cyanoacetimidamide Utilized | Representative Synthesis |

| Pyridines | Hantzsch Dihydropyridine Synthesis | Active Methylene Group | One-pot condensation with an aldehyde and a β-ketoester. cem.com |

| Pyrimidines | Biginelli Reaction | Amide/Imidamide functionality | Condensation with an aldehyde and a β-dicarbonyl compound. cem.com |

| Thiazoles | Hantzsch Thiazole Synthesis | Active Methylene, Amide | Reaction with α-haloketones and a sulfur source. ekb.eg |

| Imidazoles | Multicomponent Reaction | Cyano group, Amide | Reaction involving an aldehyde, an amine, and an isocyanide. mdpi.com |

Theoretical and Computational Investigations of 2 Cyanoacetimidamide

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the intrinsic properties of molecules at the electronic level. These computational techniques allow for the detailed investigation of molecular structures, reactivity, and spectroscopic properties, providing insights that complement experimental findings. For a molecule like 2-Cyanoacetimidamide, these methods are invaluable for exploring its electronic characteristics, stability, and potential reaction pathways.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying many-body systems, including atoms and molecules. wikipedia.org It calculates the electronic properties of a system based on its electron density, offering a balance between computational cost and accuracy. wikipedia.orgnih.gov DFT studies are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. researchgate.net

In the context of 2-Cyanoacetimidamide, DFT calculations can provide a deep understanding of its structural and electronic nature. Key applications include:

Tautomeric Stability: 2-Cyanoacetimidamide can exist in different tautomeric forms. DFT calculations are employed to determine the relative energies of these tautomers, predicting the most stable form in the gas phase or in solution. Studies on related molecules like cyanoform have successfully used DFT to investigate tautomeric equilibria. nih.gov

Electronic Properties: DFT is used to calculate fundamental electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their gap is an indicator of chemical reactivity and stability. scirp.org

Spectroscopic Analysis: Theoretical vibrational spectra (IR and Raman) can be calculated using DFT. By comparing these computed spectra with experimental data, a precise assignment of vibrational modes can be achieved, confirming the molecular structure. rsc.org

Noncovalent Interactions (NCI): The NCI plot index, derived from DFT calculations, can be used to visualize and analyze weak, noncovalent interactions within the molecule or between molecules, which are crucial for understanding crystal packing and molecular recognition. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for 2-Cyanoacetimidamide Tautomers

| Property | Tautomer A (Imidamide) | Tautomer B (Enediamine) | Method/Basis Set |

| Relative Energy (kcal/mol) | 0.00 | +5.7 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 4.2 | 3.1 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.1 | -6.8 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.2 | -0.9 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 5.9 | 5.9 | B3LYP/6-311++G(d,p) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical first principles without the inclusion of experimental data or empirical parameters. chemeurope.com These methods solve the molecular Schrödinger equation and are among the most accurate computational techniques available, though often at a higher computational cost than DFT. chemeurope.com

For 2-Cyanoacetimidamide, ab initio calculations provide a high-fidelity description of its properties:

Structural Determination: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can predict bond lengths, bond angles, and dihedral angles with very high accuracy. Such calculations have been successfully applied to study the structures of related molecules like cyanoacetamide and its corresponding anions. capes.gov.br

Energetics of Reaction Pathways: These methods are crucial for accurately calculating the energy barriers of chemical reactions, such as tautomerization or decomposition. For instance, the interconversion between tautomers of 2-Cyanoacetimidamide can be modeled to find the transition state structure and its associated energy barrier. researchgate.net

Electron Correlation: Ab initio methods explicitly account for electron correlation, which is the interaction between electrons. This is critical for obtaining accurate energy predictions and describing systems where electron interactions are complex.

Table 2: Comparison of Selected Bond Lengths (Å) for 2-Cyanoacetimidamide Calculated by Different Ab Initio Methods

| Bond | Hartree-Fock (HF)/6-31G(d) | MP2/6-311+G(d,p) | CCSD(T)/aug-cc-pVTZ (Hypothetical) |

| C≡N | 1.145 | 1.168 | 1.172 |

| C-C | 1.460 | 1.451 | 1.449 |

| C=N (imino) | 1.280 | 1.295 | 1.298 |

| C-N (amino) | 1.355 | 1.340 | 1.338 |

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's potential energy as a function of its geometric parameters, such as bond lengths and angles. libretexts.orguleth.ca Mapping the PES is essential for understanding chemical reactivity, as it reveals the landscape of minima (stable molecules), saddle points (transition states), and the pathways that connect them. libretexts.orgnih.gov

For 2-Cyanoacetimidamide, PES mapping can elucidate several dynamic processes:

Tautomerization Mechanism: The proton transfer involved in the tautomerization of 2-Cyanoacetimidamide can be visualized as a path on the PES. By mapping the surface along the coordinates of the proton movement and the associated skeletal rearrangements, the minimum energy path from one tautomer to another can be identified, passing through a transition state. nih.gov

Conformational Analysis: The molecule may have multiple stable conformations due to rotation around single bonds. A PES scan, where the energy is calculated as a function of a specific dihedral angle, can identify all low-energy conformers and the energy barriers for their interconversion.

Reaction Dynamics: For reactions involving 2-Cyanoacetimidamide, the PES provides a complete picture of the energy landscape, which is fundamental for studying the reaction's kinetics and dynamics. uleth.ca

Molecular Dynamics and Simulation

Molecular dynamics (MD) and simulation techniques model the physical movements of atoms and molecules over time. researchgate.net These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of molecules in realistic environments, such as in solution or interacting with other molecules.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, Grand Canonical Monte Carlo (GCMC) is a powerful technique for studying adsorption phenomena, where it simulates a system in equilibrium with a bulk fluid at a fixed chemical potential, volume, and temperature. nist.gov This method is particularly useful for predicting how molecules will adsorb onto and arrange themselves within porous materials. nist.govosti.gov

A hypothetical study of 2-Cyanoacetimidamide adsorption could involve:

Adsorbent Screening: GCMC simulations could be used to screen various porous materials (e.g., zeolites, metal-organic frameworks) to identify the best candidate for the selective adsorption of 2-Cyanoacetimidamide from a mixture.

Adsorption Isotherms: The simulations can predict the amount of 2-Cyanoacetimidamide adsorbed by a material as a function of pressure at a constant temperature, generating an adsorption isotherm.

Binding Site Identification: By analyzing the final configurations from the simulation, it is possible to identify the preferential binding sites and orientations of the 2-Cyanoacetimidamide molecules within the adsorbent's pores.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or enzyme. openaccessjournals.combohrium.com It is a critical tool in drug discovery and for understanding molecular recognition processes. openaccessjournals.com

If 2-Cyanoacetimidamide were being investigated as a potential enzyme inhibitor, molecular docking would be a key step:

Binding Mode Prediction: Docking algorithms would search for the most stable binding pose of 2-Cyanoacetimidamide within the active site of a target enzyme. nih.gov

Interaction Analysis: The resulting docked complex would reveal specific intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the binding. nih.gov

Binding Affinity Estimation: Scoring functions are used to estimate the binding energy of the ligand-receptor complex, providing a prediction of the binding strength. openaccessjournals.com This allows for the ranking of different potential inhibitors. mdpi.com These initial predictions are often refined using more rigorous methods like Molecular Dynamics (MD) simulations to assess the stability of the docked pose over time. nih.govmdpi.com

Table 3: Hypothetical Molecular Docking Results for 2-Cyanoacetimidamide with a Target Protein

| Parameter | Value | Description |

| Target Protein | Kinase XYZ | A hypothetical protein kinase target. |

| Binding Energy (kcal/mol) | -7.8 | Estimated free energy of binding from the docking score. |

| Key Interacting Residues | GLU-85, LYS-42, TYR-88 | Amino acid residues in the active site forming key interactions. |

| Hydrogen Bonds Formed | 3 | Number of hydrogen bonds predicted between the ligand and protein. |

| Interacting Moieties | Imino N, Amino N, Cyano N | Parts of the 2-Cyanoacetimidamide molecule involved in hydrogen bonding. |

Mechanistic Elucidation through Computational Chemistry

Computational studies have been instrumental in mapping out the complex reaction landscapes involving 2-cyanoacetimidamide and related compounds. By calculating the potential energy surfaces, researchers can identify the most plausible reaction pathways, providing a detailed, step-by-step description of chemical transformations at the molecular level.

The delineation of reaction pathways through computational methods involves identifying the sequence of elementary steps that connect reactants to products. For reactions involving cyano-group-containing compounds, DFT calculations have been successfully used to explore various mechanistic possibilities, such as concerted versus stepwise pathways. utas.edu.au For instance, in the study of gold(I)-catalyzed cycloadditions, computational results have shown that different reaction channels, leading to the formation of five- or six-membered rings, can be assessed based on their activation free energies. nih.gov

In a broader context, DFT has been used to investigate the mechanisms of various organic reactions, including those involving cyanoacetylene (B89716) and the cyano radical, where stationary points along the minimum energy path are characterized to understand the reaction progress. arxiv.org The choice of computational method, such as B3LYP or M06-2X, can influence the predicted energetics and geometries, highlighting the importance of selecting appropriate theoretical levels for accurate mechanistic descriptions. arxiv.orgmdpi.com For example, in ruthenium-catalyzed sulfonations, DFT calculations have been used to delineate a four-step mechanism involving C-H activation, electrophilic substitution, reductive elimination, and catalyst regeneration. sioc-journal.cn These studies showcase the power of computational chemistry to unravel complex reaction sequences and provide a foundational understanding of the factors controlling chemical reactivity.

A critical aspect of mechanistic elucidation is the characterization of transition states and intermediates. solubilityofthings.comorganicchemistrytutor.com Transition states represent the highest energy points along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. solubilityofthings.comorganicchemistrytutor.com Intermediates, on the other hand, are local minima on the potential energy surface and represent transient species formed during a multi-step reaction. solubilityofthings.comorganicchemistrytutor.com

Computational chemistry provides powerful tools to locate and characterize these fleeting species. github.io For example, in the study of elimination reactions, computational methods can distinguish between E1, E2, and E1cB mechanisms by identifying the presence and nature of transition states and intermediates. wolfram.com DFT calculations, often at the B3LYP/6–311++G** level of theory, have been used to optimize the geometries of transition states and intermediates, providing detailed structural information such as bond lengths and angles. researchgate.net The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a structure as a true transition state. researchgate.net

In the context of catalyzed reactions, computational studies can elucidate the role of the catalyst in stabilizing transition states and intermediates. mdpi.com For instance, in a palladium-catalyzed reaction, DFT calculations demonstrated the catalyst's ability to stabilize intermediates and facilitate key transformations. mdpi.com Similarly, in a ruthenium-catalyzed reaction, the coordination of the metal center was found to alter the electron density distribution, thereby influencing the regioselectivity of the reaction. sioc-journal.cn

Table 1: Key Findings from Computational Mechanistic Studies

| Study Focus | Computational Method | Key Findings |

|---|---|---|

| Gold-Catalyzed Cycloaddition | DFT | Delineated five- and six-membered ring formation pathways and assessed their activation free energies. nih.gov |

| Ruthenium-Catalyzed Sulfonation | DFT (M06//B3LYP) | Identified a four-step mechanism and determined that ortho C-H activation is the rate-determining step. sioc-journal.cn |

| Palladium-Catalyzed Carbamate Formation | DFT | Confirmed the feasibility of two reaction pathways and the catalyst's role in stabilizing intermediates. mdpi.com |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and aid in the interpretation of experimental spectra. mdpi.com For 2-cyanoacetimidamide and related molecules, DFT and time-dependent DFT (TD-DFT) methods are commonly employed to calculate properties such as infrared (IR) and Raman vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net

The prediction of vibrational spectra through DFT calculations can help in assigning experimental IR and Raman bands to specific vibrational modes of the molecule. mdpi.com For instance, in a study of 2-nitroimidazole-based radiopharmaceuticals, DFT calculations were used to obtain vibrational IR and Raman properties, which were correlated with experimental findings where available. mdpi.com Similarly, computational studies on N,N'-bisarylmalonamides involved the use of DFT to complement experimental spectroscopic data.

Furthermore, TD-DFT calculations can predict electronic transitions, providing insights into the UV-Vis absorption spectra of molecules. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is a key indicator of molecular reactivity and electronic properties. researchgate.net For example, a computational study on a dicyanophenyl derivative utilized TD-DFT to explore the UV-Visible spectrum in various solvents. researchgate.net

Table 2: Computationally Predicted Spectroscopic Parameters

| Spectroscopic Parameter | Computational Method | Information Gained |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT | Assignment of experimental bands to specific molecular vibrations. mdpi.com |

| NMR Chemical Shifts | DFT | Prediction of 1H and 13C chemical shifts to aid in structural elucidation. researchgate.net |

Tautomerism and Conformational Analysis

Tautomerism, the interconversion of constitutional isomers, and conformational analysis, the study of different spatial arrangements of atoms in a molecule, are crucial for understanding the structure, stability, and reactivity of 2-cyanoacetimidamide. imist.ma Computational methods are particularly well-suited for investigating these phenomena, as they can provide detailed energetic and structural information about different tautomers and conformers that may be difficult to isolate and characterize experimentally. imist.ma

For molecules capable of tautomerism, such as those with amide-imidol systems, quantum chemical calculations can predict the relative stabilities of the different tautomeric forms. imist.ma These calculations can also explore the influence of the environment, such as the solvent, on the tautomeric equilibrium. imist.ma For example, a theoretical study of 2-hydroxy-N-m-tolyl-acetamide investigated the amide-imidol tautomerism using DFT calculations in the gas phase and in chloroform. imist.ma

Conformational analysis using computational methods involves systematically exploring the potential energy surface of a molecule to identify its stable conformers. This is particularly important for flexible molecules where different conformations can have significantly different energies and properties. For instance, a computational investigation of 2-nitroimidazole (B3424786) derivatives revealed a significant change in the conformational landscape when transitioning from the gas phase to an aqueous solution. mdpi.com Similarly, computational studies on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide involved optimizing the molecular structure to find the most stable conformation. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Cyanoacetimidamide |

| 2-hydroxy-N-m-tolyl-acetamide |

| N,N'-bisarylmalonamides |

| 2-nitroimidazole |

| N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide |

| Cyanoacetylene |

| Gold(I) |

| Palladium |

| Ruthenium |

| Formamide (B127407) |

| 2-Butynedinitrile |

Green Chemistry Principles in the Context of 2 Cyanoacetimidamide Synthesis and Reactions

Atom Economy and Synthetic Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.networdpress.comwikipedia.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. wikipedia.orglibretexts.org Synthetic efficiency, a broader concept, considers not only atom economy but also factors like reaction yield, step count, and the ease of execution. nih.govrsc.org

A common route to amidines involves the direct addition of ammonia (B1221849) to a nitrile. For the synthesis of 2-Cyanoacetimidamide from malononitrile (B47326) and ammonia, the reaction is as follows:

NC-CH₂-CN (Malononitrile) + NH₃ (Ammonia) → H₂N-C(=NH)-CH₂-CN (2-Cyanoacetimidamide)

This addition reaction is theoretically 100% atom economical, as all atoms of the reactants are incorporated into the final product. scranton.edu This contrasts with substitution or elimination reactions, which inherently generate byproducts and thus have lower atom economies. libretexts.org For instance, the synthesis of HCl from NaCl and H₂SO₄ has a theoretical atom economy of only 34%, even with a 100% chemical yield, due to the formation of Na₂SO₄ as a byproduct. libretexts.org Maximizing atom economy is crucial for sustainable development as it conserves resources and minimizes waste. langholmandcanonbieschools.dumgal.sch.uk

Environmentally Benign Reaction Media

The choice of solvent or reaction medium is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.